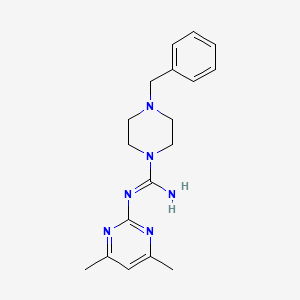

![molecular formula C17H23N5O3S B5502302 (1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related benzimidazole sulfonamide derivatives involves multistep chemical processes, including condensation reactions, and often aims at producing compounds with significant antibacterial activity. For example, heterocyclic compounds such as 5-substituted-2-(1-H-benzimidazole) sulfonamides have been synthesized by condensation of sulfonyl chloride with 2-aminoheterocycles, demonstrating the chemical flexibility and complexity of related molecules (Rane et al., 2010).

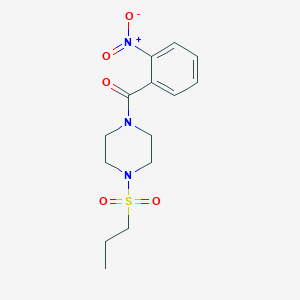

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides, including derivatives closely related to the specified compound, has been elucidated through various spectroscopic techniques. These compounds exhibit a wide range of structural features, such as the presence of benzimidazole and sulfonamide moieties, which are crucial for their biological activity. Crystal structure analyses, for example, provide detailed insights into their conformation and the interactions within the molecule, highlighting the importance of the sulfonamide group in forming bidentate bonds in metal complexes (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides participate in various chemical reactions, reflecting their reactive nature and potential for further functionalization. The reactions include condensation with amines, annulation reactions, and the formation of metal complexes, often yielding compounds with potent antimicrobial properties. The ability of these molecules to act as ligands for metal ions further demonstrates their versatility and the potential for developing new materials and catalysts (Ghorbani‐Vaghei & Veisi, 2010).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. For instance, the crystallographic analysis of sulfonamide compounds reveals specific structural details that can affect their physical behavior and interactions with biological targets. The presence of sulfonamide and benzimidazole groups contributes to the compounds' polar nature, affecting their solubility and overall physical profile (Arman et al., 2013).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including reactivity, stability, and interactions with biological molecules, are central to their potential applications. These compounds exhibit a range of activities, from antibacterial to antiproliferative effects, driven by their ability to interact with various biological targets. Their reactivity with different chemical reagents also allows for the synthesis of a wide array of derivatives, showcasing the chemical diversity and potential for targeted chemical modifications (Doronina et al., 1991).

Aplicaciones Científicas De Investigación

Antibacterial Activity

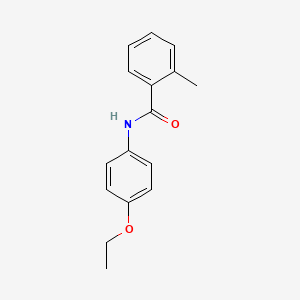

Sulfonamide derivatives, including those related to the specified chemical structure, have demonstrated significant antibacterial properties. For instance, studies have shown that certain sulfonamide compounds exhibit a high degree of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. These findings suggest potential applications of these compounds in developing new antibacterial agents (Gadad et al., 2000).

Antiprotozoal Activity

Research on N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, a class of compounds related to the specified structure, has revealed antiplasmodial and antitrypanosomal activities. These compounds have shown efficacy against protozoal pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential as antiprotozoal agents. Some derivatives have exhibited activities in the submicromolar range, highlighting their potency (Dolensky et al., 2022).

Antimicrobial and Antitumor Activities

Compounds incorporating benzimidazole and sulfonamide moieties have been synthesized and evaluated for their antimicrobial and potential antitumor activities. For example, metal complexes of benzimidazole-derived sulfonamides have shown promising antibacterial properties against various bacterial strains. Some of these complexes have been identified as highly active antibacterial compounds, although they did not exhibit antifungal activity. Such findings open up possibilities for these compounds in antimicrobial and possibly antitumor applications (Ashraf et al., 2016).

Enzyme Inhibition

Benzimidazole derivatives have also been identified as potent inhibitors of various enzymes, such as carbonic anhydrases and cyclooxygenase-2 (COX-2), which play critical roles in physiological processes and diseases. These inhibitors have applications in treating conditions related to enzyme dysregulation, highlighting the therapeutic potential of benzimidazole sulfonamide derivatives in enzyme-related disorders (Penning et al., 1997).

Propiedades

IUPAC Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-20(2)26(24,25)21-9-12-7-8-13(11-21)22(10-12)17(23)16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGKZERUCOZDLR-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R)-6-(1H-benzimidazole-2-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)